molecular formula C11H12ClN3 B14175313 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-59-9

5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B14175313
CAS No.: 922711-59-9
M. Wt: 221.68 g/mol
InChI Key: ZVEPDXSKSCODMA-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is a compound that features a chloro-substituted aniline linked to a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methylimidazole under reductive conditions. The nitro group is reduced to an amine, and the imidazole ring is introduced via nucleophilic substitution. Common reagents for this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • 1-Carboxymethylmetronidazole
  • 2-Chloro-5-[(4,5-dihydro-2-(nitroamino)-1H-imidazol-1-yl)methyl]pyridine

Uniqueness

5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

922711-59-9

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-2-[(2-methylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C11H12ClN3/c1-8-14-4-5-15(8)7-9-2-3-10(12)6-11(9)13/h2-6H,7,13H2,1H3

InChI Key

ZVEPDXSKSCODMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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